molecular formula C15H13NO3 B14587160 2-[(E)-Benzylideneamino]-3-methoxybenzoic acid CAS No. 61212-90-6

2-[(E)-Benzylideneamino]-3-methoxybenzoic acid

Cat. No.: B14587160
CAS No.: 61212-90-6
M. Wt: 255.27 g/mol
InChI Key: IJINUPNPXGVDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-Benzylideneamino]-3-methoxybenzoic acid is an organic compound that belongs to the class of benzylideneamino derivatives This compound is characterized by the presence of a benzylideneamino group attached to a methoxybenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-Benzylideneamino]-3-methoxybenzoic acid typically involves the condensation reaction between 3-methoxybenzoic acid and benzylideneamine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-Benzylideneamino]-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the benzylideneamino group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(E)-Benzylideneamino]-3-methoxybenzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(E)-Benzylideneamino]-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzylideneamino derivatives: Compounds with similar benzylideneamino groups.

    Methoxybenzoic acids: Compounds with similar methoxybenzoic acid cores.

Uniqueness

2-[(E)-Benzylideneamino]-3-methoxybenzoic acid is unique due to the specific combination of its benzylideneamino and methoxybenzoic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

61212-90-6

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

2-(benzylideneamino)-3-methoxybenzoic acid

InChI

InChI=1S/C15H13NO3/c1-19-13-9-5-8-12(15(17)18)14(13)16-10-11-6-3-2-4-7-11/h2-10H,1H3,(H,17,18)

InChI Key

IJINUPNPXGVDRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1N=CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.